4-Bromo-2-methylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFVGQWGOARJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442360 | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35979-69-2 | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2-methylbutan-2-ol" chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methylbutan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No: 35979-69-2). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes tabulated data, detailed experimental protocols, and visualizations of its chemical structure and synthetic pathway to serve as a practical resource.

Chemical and Physical Properties

This compound is a brominated tertiary alcohol.[1][] It typically presents as a brown or yellow oil and is soluble in solvents like chloroform and ethyl acetate.[1] Its key properties are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35979-69-2 | [1][3][4] |

| Molecular Formula | C₅H₁₁BrO | [][3][4] |

| Molecular Weight | 167.04 g/mol | [][4][5] |

| IUPAC Name | This compound | [][4] |

| Appearance | Brown or Yellow Oil | [1][3] |

| Boiling Point | 189.7 ± 23.0 °C (Predicted) | [1] |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.79 ± 0.29 (Predicted) | [1][3] |

| Solubility | Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | 2-8°C or 4°C | [1] |

| SMILES | CC(C)(CCBr)O | [4] |

| InChIKey | RBFVGQWGOARJRU-UHFFFAOYSA-N | [] |

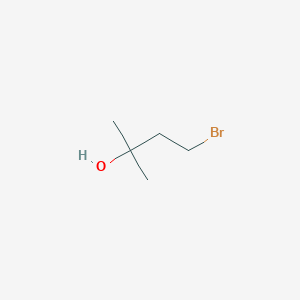

Chemical Structure

The molecular structure of this compound features a tertiary alcohol group at the C2 position and a bromine atom at the C4 position.

Caption: 2D Chemical Structure of this compound.

Synthesis and Experimental Protocols

This compound can be synthesized via a Grignard reaction. A common method involves the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1][6]

General Synthesis Protocol

This protocol is based on the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1]

Materials:

-

Ethyl 3-bromopropionate

-

Methylmagnesium bromide (e.g., 3M in diethyl ether or THF)[1][6]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve ethyl 3-bromopropionate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methylmagnesium bromide (2 equivalents) to the cooled solution while stirring.[1] Maintain the temperature between 20°C and 35°C.[6]

-

Continuously stir the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.[1][6]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate and water.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]

-

Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (e.g., 3:1) mixture as the eluent to yield pure this compound as a yellow oil.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

While detailed experimental spectra are not widely published, predicted data and characteristic features can be inferred.

-

NMR Spectroscopy: Predicted ¹H and ¹³C NMR data are available through chemical databases.[3] The ¹H NMR would be expected to show signals for the two methyl groups, the methylene groups adjacent to the bromine and the tertiary carbon, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: As a tertiary alcohol, the IR spectrum is expected to show a characteristic broad O-H stretching band around 3200–3600 cm⁻¹.[7] It would also exhibit C-H stretching from the alkyl groups near 2850–2960 cm⁻¹ and a C-O stretch around 1050–1150 cm⁻¹.[7] The C-Br stretch typically appears in the fingerprint region.

-

Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated.[8] Electron ionization (EI) mass spectrometry has also been reported.[6]

Reactivity and Applications

This compound serves as a valuable reagent and building block in organic synthesis. Its primary documented application is in the preparation of Vitamin D3 analogues, highlighting its importance in medicinal chemistry and drug development.[1][][3] The presence of both a hydroxyl group and a bromine atom allows for a range of chemical transformations.

Caption: Role of this compound in synthetic pathways.

Safety and Handling

This compound is classified as harmful and an irritant.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place at 2-8°C.[1] Keep the container tightly closed.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | 35979-69-2 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 35979-69-2 | 4-Bromo-2-methyl-2-butanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol

IUPAC Name: 4-Bromo-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis with applications in drug discovery and proteomics. This document details its physicochemical properties, synthesis, spectroscopic data, and key chemical reactions, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

This compound is a tertiary alcohol containing a bromine atom. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35979-69-2 | [2] |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| Molecular Weight | 167.04 g/mol | [1] |

| Appearance | Brown Oil | [3] |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | [4] |

| Purity | ≥95% | [2] |

| Storage Temperature | 4°C | [4] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides valuable information for its identification.

| m/z | Interpretation |

| [M+H]⁺ | 167.00661 |

| [M+Na]⁺ | 188.98855 |

| [M-H]⁻ | 164.99205 |

| [M+NH₄]⁺ | 184.03315 |

Data obtained from predicted mass spectrometry analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available for this compound.[3]

Predicted ¹H NMR:

-

A singlet for the hydroxyl proton (-OH).

-

A triplet for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

A triplet for the two protons on the carbon adjacent to the tertiary carbon (-CH₂-).

-

A singlet for the six protons of the two methyl groups (-C(CH₃)₂).

Predicted ¹³C NMR:

-

A signal for the carbon atom bonded to the bromine atom.

-

A signal for the carbon atom of the methylene group adjacent to the tertiary carbon.

-

A signal for the quaternary carbon atom bonded to the hydroxyl group.

-

A signal for the carbon atoms of the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-Br functional groups. While a specific experimental spectrum is not available, the vapor phase IR spectrum of the related compound 4-bromo-2-methylbutanal has been reported.[6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Grignard reaction between a 3-bromopropionate ester and methylmagnesium bromide.

Experimental Protocol: Grignard Reaction

Materials:

-

Ethyl 3-bromopropionate

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Diethyl ether (anhydrous)

-

Saturated ammonium chloride solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of ethyl 3-bromopropionate (10 g) in anhydrous diethyl ether (100 ml) at room temperature under an argon atmosphere, add methylmagnesium bromide (3 M in diethyl ether, 46 ml).

-

Maintain the reaction mixture temperature between 20°C and 35°C during the addition.

-

After stirring for 2 hours, pour the reaction mixture into a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Reactions and Applications

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of Vitamin D₃ Analogues

This compound is a key building block for the side-chain of various synthetic vitamin D₃ analogues.[3] These analogues are investigated for their potential therapeutic applications, including cancer treatment and immune system modulation. The synthesis often involves the conversion of this compound into a phosphonium ylide, which then undergoes a Wittig reaction with a suitable ketone fragment of the vitamin D core structure.

Role in Proteomics

In the field of proteomics, alkylating agents are crucial for the modification of cysteine residues in proteins. This modification prevents the formation of disulfide bonds and allows for accurate protein identification and quantification by mass spectrometry.[7] While not as commonly used as iodoacetamide, bromo-compounds like this compound can function as alkylating agents, reacting with the thiol group of cysteine residues.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex molecules, particularly vitamin D₃ analogues, highlights its importance in drug discovery and development. Furthermore, its potential application as an alkylating agent in proteomics underscores its relevance in biochemical research. This guide provides a foundational understanding of its properties, synthesis, and applications for scientists and researchers in related fields.

References

- 1. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 35979-69-2 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-2-methylbutanal | C5H9BrO | CID 14342963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol (CAS: 35979-69-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbutan-2-ol is a functionalized alkyl halide that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile reagent in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties

This compound is a tertiary alcohol with the chemical formula C₅H₁₁BrO.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 35979-69-2 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁BrO | [1][2][3] |

| Molecular Weight | 167.04 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2-methyl-2-butanol, 4-Bromo-2-hydroxy-2-methylbutane | [1][3] |

| Appearance | Brown Oil | [2] |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg (Predicted) | |

| pKa | 14.79 ± 0.29 (Predicted) | [2] |

| XLogP3-AA | 1.3 | [2] |

Synthesis

A common and effective method for the synthesis of this compound involves the Grignard reaction between a suitable ester and an excess of a methylmagnesium halide.

Experimental Protocol: Synthesis from Ethyl 3-bromopropionate

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

This protocol is adapted from established Grignard reaction methodologies with esters.

-

Materials:

-

Ethyl 3-bromopropionate

-

Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Step-by-Step Method:

-

To a solution of ethyl 3-bromopropionate in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (2.0-2.2 equivalents) dropwise at a rate that maintains the reaction temperature between 20-35 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride with stirring to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 2H | -CH₂-Br |

| ~2.1 | t | 2H | -C(OH)-CH₂- |

| ~1.3 | s | 6H | -C(OH)(CH₃)₂ |

| ~1.8 (broad) | s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~70 | -C(OH)(CH₃)₂ |

| ~48 | -C(OH)-CH₂- |

| ~30 | -CH₂-Br |

| ~29 | -C(OH)(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1150 | C-O stretch |

| ~650 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show characteristic isotopic patterns for bromine-containing fragments. The molecular ion peak [M]⁺ at m/z 166 and [M+2]⁺ at m/z 168 would be expected, although it may be weak. Fragmentation would likely involve the loss of a methyl group, water, or the bromine atom.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably as a building block for the side chains of vitamin D analogues.

Role in Vitamin D Analogue Synthesis

Vitamin D and its analogues are crucial in regulating calcium homeostasis and have shown promise in the treatment of osteoporosis, psoriasis, and certain cancers. The synthesis of novel vitamin D analogues often involves the modification of the side chain to enhance therapeutic efficacy and reduce hypercalcemic side effects. This compound can be utilized to introduce a modified side chain onto the C/D ring system of the vitamin D core structure.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for Vitamin D analogue synthesis.

This generalized scheme illustrates how the bromine atom of this compound can be displaced by a nucleophilic precursor of the vitamin D C/D ring system, or alternatively, the hydroxyl group can be used in other coupling strategies. This allows for the introduction of the 2-hydroxy-2-methylpropyl moiety, which can be a key structural feature in novel vitamin D analogues.

Potential as a Versatile Building Block

The dual functionality of this compound opens up possibilities for its use in the synthesis of a wide range of other bioactive molecules.[5] The hydroxyl group can be protected, allowing for reactions at the bromine-bearing carbon, or it can be used as a nucleophile or a precursor to other functional groups. This versatility makes it a valuable tool for medicinal chemists in the exploration of new chemical space for drug discovery.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with demonstrated utility in the development of vitamin D analogues. Its straightforward synthesis and dual functionality make it an attractive intermediate for the preparation of a variety of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the fields of chemistry and drug discovery. Further exploration of its reactivity and applications is likely to uncover new opportunities for its use in the development of novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-methylbutan-2-ol

This technical guide provides a comprehensive analysis of the molecular structure, properties, and proposed synthesis of 4-Bromo-2-methylbutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this guide combines available data, predicted properties, and established chemical principles to offer a thorough overview.

Molecular Structure and Physicochemical Properties

This compound is a tertiary alcohol containing a bromine atom. Its molecular structure consists of a four-carbon butane chain with a bromine atom attached to the fourth carbon, and a methyl and a hydroxyl group attached to the second carbon.

The physicochemical properties of this compound are summarized in the table below. The majority of these values are computationally predicted.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35979-69-2 | PubChem[1] |

| Molecular Formula | C5H11BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| Appearance | Brown Oil (Predicted) | Guidechem[2] |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.79 ± 0.29 (Predicted) | Guidechem[2] |

| XLogP3 | 1.3 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[2] |

| Rotatable Bond Count | 2 | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | ChemScene[3] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[3] |

| Storage Temperature | 2-8°C | ChemicalBook |

Spectroscopic Data (Predicted and Inferred)

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show four distinct signals.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.3 | Singlet | 6H | 2 x -CH₃ | The two methyl groups on the tertiary carbon are equivalent and do not couple with other protons. |

| ~ 2.2 | Triplet | 2H | -CH₂-C(OH)- | The methylene group adjacent to the tertiary alcohol is deshielded by the hydroxyl group and is split by the adjacent methylene group. |

| ~ 3.5 | Triplet | 2H | -CH₂-Br | The methylene group attached to the bromine atom is significantly deshielded and is split by the adjacent methylene group. |

| Variable (~1.5-3.0) | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet. |

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four signals corresponding to the four distinct carbon environments.

| Chemical Shift (ppm, predicted) | Carbon Assignment | Rationale |

| ~ 28-32 | 2 x -CH₃ | The two equivalent methyl carbons attached to the tertiary carbon. |

| ~ 35-40 | -CH₂-Br | The carbon atom bonded to the electronegative bromine atom. |

| ~ 48-52 | -CH₂-C(OH)- | The methylene carbon adjacent to the tertiary alcohol. |

| ~ 70-75 | -C(OH)- | The quaternary carbon atom bonded to the hydroxyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹, predicted) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching (alcohol) |

| 2970-2850 | C-H | Stretching (alkane) |

| 1470-1450 | C-H | Bending |

| 1380-1370 | C-H | Bending (gem-dimethyl) |

| 1200-1100 | C-O | Stretching (tertiary alcohol) |

| 650-550 | C-Br | Stretching |

Mass Spectrometry

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of tertiary bromoalcohols.[4] The molecular ion peak (M+) at m/z 166/168 (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio) may be weak or absent.[4]

Key expected fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 151/153.

-

Loss of a bromoethyl radical (-CH₂CH₂Br): Leading to a stable oxonium ion at m/z 59.

-

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z 148/150.[5]

-

Loss of HBr: Resulting in a fragment at m/z 85.

| m/z (predicted) | Proposed Fragment |

| 151/153 | [M - CH₃]⁺ |

| 148/150 | [M - H₂O]⁺ |

| 85 | [M - HBr]⁺ |

| 59 | [(CH₃)₂COH]⁺ |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and purification of this compound based on established chemical reactions.

Synthesis via Grignard Reaction

A plausible and efficient method for the synthesis of this compound is the Grignard reaction between methylmagnesium bromide and ethyl 3-bromopropionate.[6] This reaction involves the nucleophilic addition of the Grignard reagent to the ester carbonyl group.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux until all the magnesium has reacted to form methylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 3-bromopropionate in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by column chromatography.[7]

Methodology:

-

Column Packing: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate. The polarity of the eluent is chosen based on the separation of the desired product from impurities, as monitored by Thin Layer Chromatography (TLC).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Conclusion

This technical guide provides a detailed overview of the molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic route for this compound. While a lack of direct experimental data necessitates reliance on predictions and analogies, the information presented herein is grounded in established chemical principles and provides a valuable resource for researchers and scientists. Further experimental investigation is warranted to confirm the predicted data and optimize the proposed synthetic and purification protocols.

References

- 1. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. web.uvic.ca [web.uvic.ca]

Synthesis of 4-Bromo-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methylbutan-2-ol, a valuable intermediate in organic synthesis, notably in the preparation of Vitamin D3 analogues.[1][2] The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

| Property | Value |

| CAS Number | 35979-69-2 |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.05 g/mol |

| Appearance | Yellow to brown oil or liquid |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C |

Synthesis Pathway

The synthesis of this compound is achieved through a Grignard reaction. The process involves two primary stages:

-

Formation of the Grignard Reagent: 1,3-Dibromopropane is reacted with magnesium metal in an anhydrous ether solvent to form 3-bromopropylmagnesium bromide.

-

Reaction with a Ketone: The in-situ generated Grignard reagent undergoes a nucleophilic addition to the carbonyl carbon of acetone to form an alkoxide intermediate.

-

Workup: The intermediate is subsequently hydrolyzed in a weakly acidic medium to yield the final product, this compound.

A potential side reaction in the formation of the Grignard reagent from 1,3-dibromopropane is the intramolecular Wurtz-type coupling, which leads to the formation of cyclopropane. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired Grignard reagent.

Caption: Synthesis of this compound via a Grignard reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

1,3-Dibromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

Part 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1,3-dibromopropane solution to the flask to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 1,3-dibromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Acetone and Workup

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

In the dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Part 3: Purification

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent.[1]

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow oil. A reported yield for this synthesis is 75.1%.[1]

Caption: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75.1% | [1] |

| Purification | Column Chromatography (Petroleum ether/Ethyl acetate 3:1) | [1] |

Spectroscopic Data

Predicted ¹H NMR (CDCl₃):

-

δ ~1.2-1.3 ppm (s, 6H): Two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group.

-

δ ~2.0-2.2 ppm (t, 2H): Methylene group adjacent to the tertiary carbon.

-

δ ~3.4-3.6 ppm (t, 2H): Methylene group attached to the bromine atom.

-

A broad singlet for the hydroxyl proton (OH) , the chemical shift of which will depend on the concentration and temperature.

Predicted ¹³C NMR (CDCl₃):

-

δ ~28-30 ppm: Two equivalent methyl carbons.

-

δ ~35-40 ppm: Carbon of the CH₂ group attached to the bromine.

-

δ ~45-50 ppm: Carbon of the CH₂ group adjacent to the tertiary carbon.

-

δ ~70-75 ppm: Tertiary carbon attached to the hydroxyl group.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.

References

Spectroscopic Characterization of 4-Bromo-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-methylbutan-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed, standardized experimental protocols for acquiring such data are also provided, along with a generalized workflow for the synthesis and characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and typical spectroscopic behavior of tertiary alcohols and haloalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.3 | Singlet | 6H | -C(CH₃)₂ |

| ~ 2.2 | Triplet | 2H | -CH₂-C(OH)(CH₃)₂ |

| ~ 3.5 | Triplet | 2H | -CH₂-Br |

| Variable | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25-30 | -C(CH₃)₂ |

| ~ 35-40 | -CH₂-Br |

| ~ 50-55 | -CH₂-C(OH)(CH₃)₂ |

| ~ 70-75 | -C(OH)(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 2970-2850 | Medium-Strong | C-H stretch (alkane) |

| ~ 1465 | Medium | C-H bend (CH₂) |

| ~ 1375 | Medium | C-H bend (CH₃) |

| 1260-1000 | Strong | C-O stretch |

| 650-550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| [M]+•, [M+2]+• (approx. 1:1 ratio) | Molecular ion (containing ⁷⁹Br and ⁸¹Br) |

| M-15 | Loss of a methyl radical (CH₃•) |

| M-18 | Loss of water (H₂O) |

| M-Br | Loss of a bromine radical (Br•) |

| 59 | [C(OH)(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Acquire the spectrum.

-

-

Sample Preparation (Thin Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or clean ATR crystal). Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Sample Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source (typically using electron ionization, EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified (noting the characteristic isotopic pattern for bromine), and the major fragment peaks are analyzed to deduce structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a new chemical entity and the logical relationship between the spectroscopic techniques in structure elucidation.

Caption: General workflow from synthesis to structural characterization.

"4-Bromo-2-methylbutan-2-ol" physical properties (boiling point, melting point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-methylbutan-2-ol (CAS No. 35979-69-2), a brominated tertiary alcohol.[1][] This compound serves as a reagent in the synthesis of various organic molecules, including analogues of vitamin D3.[1][] Understanding its physical characteristics is crucial for its application in chemical synthesis, process development, and quality control.

Core Physical Properties

The physical state of this compound is described as a solid-liquid mixture or an oil.[1][3][4] The available quantitative data for its key physical properties are summarized below. It is important to note that the currently available data for boiling point and density are predicted values.

| Physical Property | Value | Notes |

| Boiling Point | 189.7 ± 23.0 °C | at 760 mmHg (Predicted)[3][5] |

| Melting Point | Not Available | The substance is noted to be a solid-liquid mixture[3] |

| Density | 1.371 ± 0.06 g/cm³ | (Predicted)[1][5] |

| Molecular Formula | C₅H₁₁BrO | [3][5][6][7] |

| Molecular Weight | 167.04 g/mol | [6][7] |

Experimental Protocols for Physical Property Determination

The following sections detail standard methodologies for the experimental determination of the boiling point, melting point, and density of organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] A common and effective method for determining the boiling point of small quantities of a liquid is the Thiele tube or capillary method.[9][10]

Apparatus:

-

Thiele tube or a beaker for an oil bath

-

High-boiling point oil (e.g., paraffin oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

A small volume (a few milliliters) of the liquid sample is placed into the small test tube.[8][11]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

-

The entire assembly is clamped and immersed in an oil bath within a Thiele tube.[9][10]

-

The oil bath is heated gently and steadily.[9] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][9] This indicates that the liquid's vapor has displaced all the air and is now exiting.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10] This is the point where the external pressure equals the vapor pressure of the substance.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid.[12] For pure crystalline compounds, this occurs over a narrow range.[13] Since this compound can exist as a solid-liquid mixture, determining a sharp melting point may be challenging. However, the following protocol is standard for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital meter) or a Thiele tube setup[14]

-

Capillary tubes, open at one end[15]

-

Thermometer

-

Sample of the solid compound, finely powdered[15]

Procedure:

-

A small amount of the finely powdered solid is introduced into the open end of a capillary tube and compacted at the sealed bottom.[12][15]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

-

The sample is heated rapidly to a temperature just below the expected melting point, then the heating rate is reduced to approximately 1-2°C per minute.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]

Density Determination

Density is an intrinsic property defined as the mass per unit volume of a substance.[16][17] For a liquid like this compound, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Analytical balance (to ± 0.0001 g)[18]

-

Volumetric glassware (e.g., pycnometer, volumetric flask, or graduated cylinder)[18]

-

Thermometer to record the temperature at which the measurement is made.

Procedure:

-

The mass of a clean, dry volumetric flask (or pycnometer) is accurately measured using an analytical balance.[18]

-

The flask is filled to the calibration mark with the liquid sample. Care is taken to avoid air bubbles.

-

The mass of the flask containing the liquid is then measured.[18]

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its known volume.[17] It is crucial to record the temperature, as density is temperature-dependent.

An alternative method for irregularly shaped solids is the water displacement technique, where the volume of the object is determined by the volume of water it displaces when submerged.[16][17]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical sample.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. This compound | 35979-69-2 [chemicalbook.com]

- 3. This compound | 35979-69-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. athabascau.ca [athabascau.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. sites.allegheny.edu [sites.allegheny.edu]

- 17. chm.uri.edu [chm.uri.edu]

- 18. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methylbutan-2-ol. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the predicted solubility based on its molecular structure, provides its known physical and chemical properties, and details a general experimental protocol for its solubility determination.

Predicted Solubility Profile

This compound is a tertiary alcohol containing a bromine atom. Its solubility is dictated by the interplay between the polar hydroxyl (-OH) group and the relatively nonpolar five-carbon alkyl bromide structure.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): In these solvents, the primary intermolecular forces will be dipole-dipole interactions. Given the polarity of both the hydroxyl group and the carbon-bromine bond, moderate to good solubility is anticipated in polar aprotic solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The five-carbon alkyl chain and the bromine atom contribute to the nonpolar character of the molecule, suggesting that it will be soluble in nonpolar organic solvents.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BrO | [3] |

| Molecular Weight | 167.04 g/mol | [3][4] |

| Appearance | Brown Oil / Solid-Liquid Mixture | [5] |

| Boiling Point | 189.7 ± 23.0 °C (Predicted) | [6] |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 14.79 ± 0.29 (Predicted) | [5] |

| LogP | 1.5423 | [3] |

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents.

Materials and Equipment:

-

This compound

-

Selection of solvents:

-

Deionized Water

-

Ethanol

-

Acetone

-

Hexane

-

5% (w/v) aqueous Sodium Hydroxide (NaOH)

-

5% (v/v) aqueous Hydrochloric Acid (HCl)

-

-

Small test tubes and a test tube rack

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

pH indicator strips

-

Analytical balance

Qualitative Solubility Testing Procedure:

-

Sample Preparation: Add approximately 0.1 g of this compound to a clean, dry test tube.

-

Solvent Addition: Add 3 mL of the first test solvent to the test tube in 1 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture to determine if the compound has completely dissolved. A clear, homogeneous solution indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using a pH indicator strip to check for any acidic or basic properties.[7]

-

Repeat: Repeat steps 1-4 for each of the selected solvents.

Workflow for Solubility Classification:

The following diagram illustrates the logical workflow for classifying the solubility of an organic compound like this compound.

Caption: Workflow for the systematic determination of a compound's solubility class.

Conclusion

References

"4-Bromo-2-methylbutan-2-ol" safety data sheet (SDS) and handling precautions

A Comprehensive Overview of Safety, Handling, and Disposal for Research and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols, handling procedures, and disposal methods for 4-Bromo-2-methylbutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound.

Chemical Identification and Properties

This compound is a tertiary alcohol containing bromine. Its unique structure makes it a potential intermediate in various organic syntheses. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 35979-69-2 | [1][2] |

| Molecular Formula | C5H11BrO | [1][3] |

| Molecular Weight | 167.04 g/mol | [1] |

| Appearance | Light yellow-brown liquid or solid-liquid mixture | [2][4] |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C | [2] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Pictogram:

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In case of accidental exposure, immediate action is crucial.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The recommended storage temperature is 4°C.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

A patent describes a process for the halogenation of tertiary alcohols which can serve as a basis for a potential synthesis:

-

Reaction: A tertiary alcohol is reacted with bromine in an aqueous solution.

-

Neutralizing Agent: A neutralizing agent, such as calcium carbonate, is used to suppress the replacement of the hydroxyl group by bromine.

-

Purification: The resulting bromo tertiary alcohol can be purified by distillation under a good vacuum.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.

-

Waste Classification: This material should be treated as hazardous waste.

-

Containerization: Collect waste in a designated and properly labeled container for halogenated organic waste. Do not mix with other waste streams.

-

Disposal Method: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. The provided GHS hazard statements are based on the structural alerts and properties of similar brominated organic compounds and tertiary alcohols. It is prudent to handle this chemical with the assumption that it may have significant toxicological effects, as indicated by its hazard classification.

Reactivity Profile

As a tertiary bromoalkane, this compound is expected to undergo nucleophilic substitution reactions, likely through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. It may also participate in elimination reactions in the presence of a strong, non-nucleophilic base. The presence of the hydroxyl group may also influence its reactivity, potentially leading to intramolecular reactions under certain conditions.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any work with this chemical. Always adhere to established laboratory safety protocols and institutional guidelines.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-methylbutan-2-ol. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines known properties, potential degradation pathways, and detailed protocols for stability assessment.

Compound Profile

This compound is a tertiary bromoalkanol used as a reagent in various chemical syntheses. Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 35979-69-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁BrO | --INVALID-LINK-- |

| Molecular Weight | 167.04 g/mol | --INVALID-LINK-- |

| Appearance | Solid-Liquid Mixture, Light yellow-brown liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.

| Storage Condition | Recommendation | Source |

| Temperature | 4°C or 0-8°C | --INVALID-LINK--, --INVALID-LINK-- |

| Atmosphere | Store in a cool, dry place. Keep container tightly sealed. | --INVALID-LINK-- |

| Light | Store away from light. | General recommendation for bromo-organic compounds |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its structure as a tertiary bromoalkanol suggests several potential degradation pathways common to bromo-organic compounds.

Thermal Decomposition

Elevated temperatures can induce the cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This can lead to the formation of radical intermediates or elimination products. Two likely thermal degradation pathways are:

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an alkene, 2-methylbut-3-en-2-ol or 3-methylbut-2-en-2-ol.

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the carbon skeleton may occur.

Photodecomposition

Exposure to light, particularly in the UV spectrum, can initiate homolytic cleavage of the C-Br bond, generating bromine and alkyl radicals. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Chemical Degradation

-

Reaction with Bases: Strong bases can promote dehydrobromination, leading to the formation of alkenes.

-

Nucleophilic Substitution: The bromide ion can be displaced by stronger nucleophiles. For example, in the presence of water or hydroxide, the compound could potentially hydrolyze to form a diol, although this is generally slower for tertiary halides.

-

Oxidation: While the tertiary alcohol is resistant to oxidation at the carbinol carbon, other parts of the molecule could be susceptible to strong oxidizing agents.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a structured stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Long-Term Stability Study Protocol

Objective: To establish the re-test period or shelf life under recommended storage conditions.

Methodology:

-

Sample Preparation: Use at least three batches of this compound with a purity of ≥95%. Package the samples in containers that are representative of the intended long-term storage, ensuring they are tightly sealed.

-

Storage Conditions: Store the samples at the recommended long-term storage condition: 5°C ± 3°C.

-

Testing Intervals: Conduct testing at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Methods: At each time point, analyze the samples for the following parameters using validated stability-indicating methods (e.g., HPLC, GC-MS):

-

Appearance (visual inspection for color change, precipitation)

-

Assay (to determine the concentration of this compound)

-

Degradation products (to identify and quantify any impurities)

-

Water content (if applicable, using Karl Fischer titration)

-

-

Data Analysis: Evaluate the data for any significant changes over time. A significant change is defined as a failure to meet the established acceptance criteria. Analyze trends in assay values and degradation product levels.

Accelerated Stability Study Protocol

Objective: To predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.

Methodology:

-

Sample Preparation: As described in the long-term stability study protocol.

-

Storage Conditions: Store the samples at an accelerated condition: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.

-

Testing Intervals: Conduct testing at the following intervals: 0, 3, and 6 months.

-

Analytical Methods: The same analytical methods as in the long-term study should be used.

-

Data Analysis: If a significant change occurs, it is recommended to perform an intermediate stability study (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a longer duration (e.g., 12 months).

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and to establish the intrinsic stability of the molecule. This helps in developing and validating stability-indicating analytical methods.

Methodology: Subject the this compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector, LC-MS) to separate and identify the degradation products.

Caption: Workflow for a comprehensive stability testing program.

Conclusion

The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage conditions of refrigeration at 4°C in a dry, dark environment is paramount. While specific degradation data is limited, an understanding of the potential degradation pathways allows for proactive measures to be taken to ensure the compound's integrity. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to confidently define the shelf life and appropriate handling procedures for this compound.

4-Bromo-2-methylbutan-2-ol: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and toxicity of 4-Bromo-2-methylbutan-2-ol, a brominated tertiary alcohol. The information is intended to inform safe handling practices and to provide a basis for further toxicological assessment. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information on the broader class of bromoalkanes to infer potential metabolic pathways and mechanisms of toxicity.

Physicochemical Properties and Hazard Identification

This compound is a flammable liquid and vapor. It is classified as an irritant to the skin and eyes and may cause respiratory irritation. It is also considered harmful if swallowed, in contact with skin, or if inhaled.

Table 1: Physicochemical and General Hazard Information for this compound

| Property | Value | Reference |

| Molecular Formula | C5H11BrO | [1] |

| Molecular Weight | 167.04 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| CAS Number | 35979-69-2 | [4] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

Toxicological Data

Table 2: Estimated Acute Toxicity Values for this compound based on GHS Classification

| Exposure Route | GHS Category | Estimated LD50/LC50 Range |

| Oral | Category 4 | 300 - 2000 mg/kg body weight |

| Dermal | Category 4 | 1000 - 2000 mg/kg body weight |

| Inhalation (Vapors) | Category 4 | 10 - 20 mg/L (4 hours) |

Experimental Protocols for Toxicity Assessment

While specific experimental reports on the toxicity of this compound are not available, the following sections describe standardized protocols that would be used to assess its acute toxicity.

Acute Oral Toxicity (OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the oral toxicity of a substance and determine its GHS hazard category.

Acute Oral Toxicity Testing Workflow (OECD 420)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Dermal Irritation/Corrosion Test Workflow (OECD 404)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This protocol assesses the potential of a substance to cause eye irritation or damage.

Eye Irritation/Corrosion Test Workflow (OECD 405)

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of bromoalkanes, including this compound, is likely mediated through their metabolism, which can lead to the formation of reactive intermediates. Two primary metabolic pathways are of importance: oxidative metabolism by cytochrome P450 enzymes and conjugation with glutathione.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes can oxidize bromoalkanes.[5] This can lead to dehalogenation and the formation of aldehydes or ketones.[6] In some cases, this oxidative process can generate reactive acyl halides, which are known to be toxic due to their ability to covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[6]

CYP450-Mediated Bioactivation of Bromoalkanes

Glutathione Conjugation

Glutathione S-transferases (GSTs) catalyze the conjugation of bromoalkanes with glutathione (GSH), a major cellular antioxidant.[] This is generally a detoxification pathway, as the resulting GSH conjugates are more water-soluble and can be readily excreted.[] However, for some vicinal dihaloalkanes, GSH conjugation can lead to the formation of a reactive episulfonium ion, which is a potent mutagen.[8][9] While this compound is not a vicinal dihaloalkane, the potential for reactive intermediate formation through GSH conjugation cannot be entirely ruled out for all bromoalkanes. Depletion of cellular GSH stores during extensive conjugation can also lead to increased oxidative stress.[10][11]

References

- 1. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 35979-69-2 | AChemBlock [achemblock.com]

- 4. This compound | 35979-69-2 [sigmaaldrich.com]

- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 8. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-bromoalkanes as new potent nontoxic glutathione depletors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methylbutan-2-ol, a key building block in organic synthesis, with a particular focus on its relevance to drug development. This document details its synthesis, physicochemical properties, and notable applications, supported by experimental protocols and data presented in a clear, accessible format.

Introduction

This compound is a bifunctional molecule containing both a tertiary alcohol and a primary alkyl bromide. This unique combination of functional groups makes it a versatile reagent in the synthesis of complex organic molecules. The hydroxyl group can be protected or participate in reactions such as ether and ester formation, while the bromo group is a good leaving group, amenable to substitution and coupling reactions. These characteristics have led to its use in the construction of various molecular scaffolds, most notably in the synthesis of vitamin D3 analogues.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data is not widely published, predicted values and data from analogous compounds provide valuable characterization information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | --INVALID-LINK-- |

| Molecular Weight | 167.04 g/mol | --INVALID-LINK-- |

| CAS Number | 35979-69-2 | --INVALID-LINK-- |

| Appearance | Brown oil | --INVALID-LINK-- |

| Boiling Point | 189.7 ± 23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 14.79 ± 0.29 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data | Source |

| ¹H NMR | Predicted spectrum available | --INVALID-LINK-- |

| ¹³C NMR | Predicted spectrum available | --INVALID-LINK-- |

| Mass Spectrum (EI) | [M]+ not prominent; major fragments expected from loss of water and bromine. | General knowledge of mass spectrometry |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Grignard reaction between ethyl 3-bromopropionate and an excess of methylmagnesium bromide.[1] This reaction proceeds via a double addition of the Grignard reagent to the ester, forming the tertiary alcohol.

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

The following protocol is adapted from a published synthesis procedure.[1]

Materials:

-

Ethyl 3-bromopropionate

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-